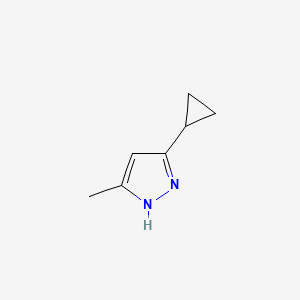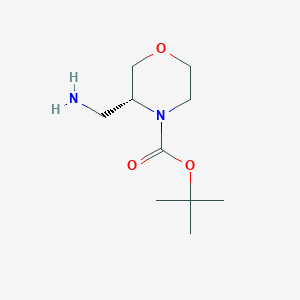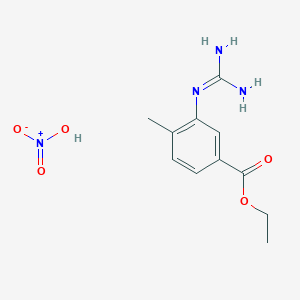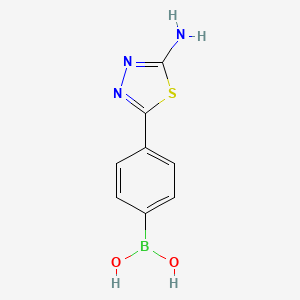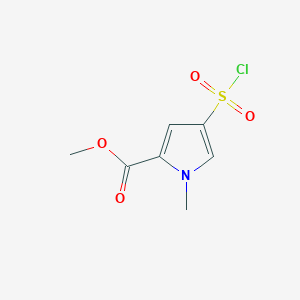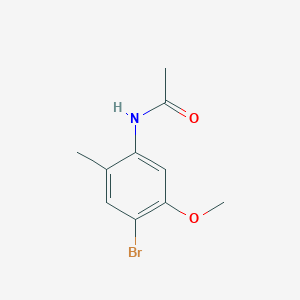
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
Overview
Description
“N-(4-bromo-5-methoxy-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its InChI string:InChI=1S/C10H12BrNO2/c1-13-8-4-2-7 (3-5-8)11-9 (12)6-10/h2-5H,6H2,1H3, (H,11,12) . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This research focuses on the metabolic pathways of chloroacetamide herbicides, including compounds with structural similarities to N-(4-bromo-5-methoxy-2-methylphenyl)acetamide. It discusses the complex metabolic activation pathways leading to DNA-reactive products in both human and rat liver microsomes. Such studies are crucial for understanding the environmental and health impacts of these compounds, aiding in the development of safer agricultural chemicals (Coleman et al., 2000).
Halides in Acetaminophen Degradation
This study examines the role of halide ions in the degradation of acetaminophen, a compound structurally related to the subject of your inquiry. It highlights the significance of bromide and chloride ions in altering the degradation kinetics and mechanisms, providing insights into the environmental fate of similar compounds. Such findings are valuable for environmental chemistry and pollutant degradation research (Li et al., 2015).
Soil Reception and Activity of Chloroacetamide Herbicides
Research into the behavior of chloroacetamide herbicides in soil, including their reception and activity, informs our understanding of chemical interactions with environmental matrices. This knowledge aids in assessing the environmental persistence and mobility of chemically related compounds, contributing to the development of more environmentally friendly agricultural practices (Banks & Robinson, 1986).
properties
IUPAC Name |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEYCXFJRLYXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


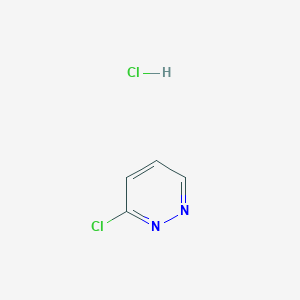
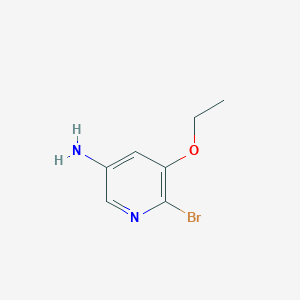

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
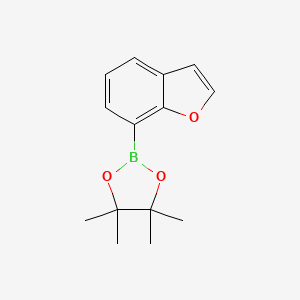
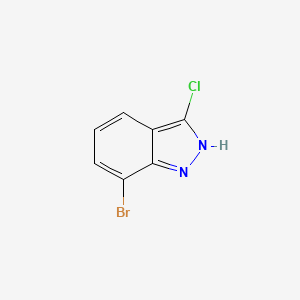
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
